molecular formula C18H11Cl2N3O2S2 B14960350 3-chloro-N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-1-benzothiophene-2-carboxamide

3-chloro-N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-1-benzothiophene-2-carboxamide

Cat. No.: B14960350
M. Wt: 436.3 g/mol
InChI Key: ZCDRZUHIXJOUIB-UHFFFAOYSA-N
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Description

3-Chloro-N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-1-benzothiophene-2-carboxamide is a heterocyclic compound featuring a benzothiophene core linked via a carboxamide group to a 1,3,4-thiadiazole ring substituted with a 4-chlorophenoxymethyl moiety. The benzothiophene moiety contributes aromatic and electronic properties, while the thiadiazole ring enhances metabolic stability and binding interactions. The 4-chlorophenoxymethyl group introduces lipophilicity, which may influence membrane permeability and target engagement .

Properties

Molecular Formula

C18H11Cl2N3O2S2

Molecular Weight

436.3 g/mol

IUPAC Name

3-chloro-N-[5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C18H11Cl2N3O2S2/c19-10-5-7-11(8-6-10)25-9-14-22-23-18(27-14)21-17(24)16-15(20)12-3-1-2-4-13(12)26-16/h1-8H,9H2,(H,21,23,24)

InChI Key

ZCDRZUHIXJOUIB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=NN=C(S3)COC4=CC=C(C=C4)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-1-benzothiophene-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable thiophene derivative and a halogenated benzene compound.

    Introduction of the Thiadiazole Ring: The thiadiazole ring is introduced via a cyclization reaction involving a hydrazine derivative and a suitable carboxylic acid derivative.

    Attachment of the Chlorophenoxy Group: The chlorophenoxy group is introduced through a nucleophilic substitution reaction involving a chlorophenol derivative and an appropriate leaving group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This often includes the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-1-benzothiophene-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex molecules.

    Biology: It has shown potential as a bioactive molecule with antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-chloro-N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by:

    Binding to Enzymes: It can inhibit the activity of certain enzymes, leading to disruption of metabolic pathways.

    Interacting with Receptors: The compound may bind to specific receptors on cell surfaces, triggering a cascade of cellular responses.

    Modulating Gene Expression: It can influence the expression of certain genes, leading to changes in cellular functions.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Thiadiazole-Based Analogues

  • 3-Chloro-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]-1-benzothiophene-2-carboxamide (Mol. Weight: 372.85): This analogue replaces the 4-chlorophenoxymethyl group with a pyridinyl substituent. However, reduced lipophilicity compared to the target compound could decrease membrane penetration .
  • 3-Chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-benzothiophene-2-carboxamide (Mol. This modification may lower activity against targets requiring bulky substituents .

Benzamide Derivatives

  • N-{5-[(4-Chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-4-nitrobenzamide (Mol. Weight: 390.80): The nitro group on the benzamide introduces strong electron-withdrawing effects, which may alter electronic distribution and redox properties. This could enhance reactivity in electrophilic environments but reduce stability under reducing conditions .

Heterocyclic Variations

  • 3-Chloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide (Mol. The 2,4-dimethylphenyl group increases hydrophobicity, which may improve lipid bilayer penetration but reduce aqueous solubility .
Physicochemical Properties
Compound Molecular Weight Calculated logP* Key Substituent Effects
Target Compound ~454 (estimated) ~3.5 High lipophilicity (4-chlorophenoxymethyl)
3-Chloro-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]-1-benzothiophene-2-carboxamide 372.85 ~2.8 Moderate solubility (pyridine)
N-{5-[(4-Chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-4-nitrobenzamide 390.80 ~3.2 Electron-withdrawing nitro group
Ethyl ({5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}amino)(oxo)acetate 341.77 ~2.5 Ester group improves metabolic lability

*Calculated using fragment-based methods (e.g., XLogP3).

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